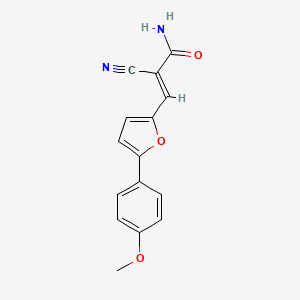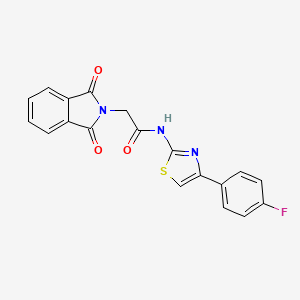
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has been developed for the purpose of targeting the oncogenic tyrosine kinase, FGFR (Fibroblast Growth Factor Receptor). This molecule has shown promising results in preclinical studies and has the potential to be used in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Anticonvulsant Evaluation
Indoline derivatives, including those structurally related to 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, have been synthesized and evaluated for anticonvulsant activities. The research highlighted significant anticonvulsant activity against maximal electroshock and subcutaneous pentylenetetrazole screens, emphasizing the potential of such compounds in treating seizure disorders. Molecular docking studies established the interaction of these compounds with Na+ channels and GABAA receptors, supporting their pharmacological efficacy (R. Nath et al., 2021).
Anti-Inflammatory Applications
Novel acetamide derivatives exhibiting structural similarity to the compound have been synthesized and assessed for anti-inflammatory activities using in vitro and in vivo models. These studies revealed promising anti-inflammatory effects, highlighting the potential of these compounds in the development of new anti-inflammatory agents (A. P. Nikalje et al., 2015).
Antidepressant Effects
Further research into indoline-acetamide derivatives has demonstrated their potential antidepressant effects. Synthesized compounds were evaluated in the forced swimming test model, with some showing potent antidepressant-like activity. This research opens avenues for the development of new antidepressant drugs, showcasing the therapeutic potential of structurally related compounds (Xing-Hua Zhen et al., 2015).
Anticancer Activities
Derivatives of the mentioned compound have been explored for their anticancer activities. Through synthesis and evaluation against human tumor cell lines, some compounds have shown considerable anticancer activity, indicating the potential for developing novel anticancer therapies (L. Yurttaş et al., 2015).
Hypoglycemic Activity
Research has also extended to the synthesis and in vivo evaluation of thiazolidinedione derivatives for their hypoglycemic activity. These studies demonstrated promising hypoglycemic effects, suggesting the potential of these compounds in managing diabetes (A. P. Nikalje et al., 2012).
Antimicrobial Activity
Synthesized thiazole derivatives, similar in structure to 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, have been evaluated for antimicrobial activity. These studies reveal their potential as new antimicrobial agents, offering solutions for combating drug-resistant bacterial and fungal infections (Krunal V. Juddhawala et al., 2011).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c20-12-7-5-11(6-8-12)15-10-27-19(21-15)22-16(24)9-23-17(25)13-3-1-2-4-14(13)18(23)26/h1-8,10H,9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZTYOUBKNLGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2703201.png)
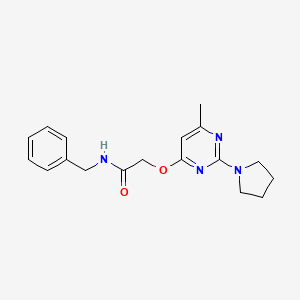
![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)
![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)
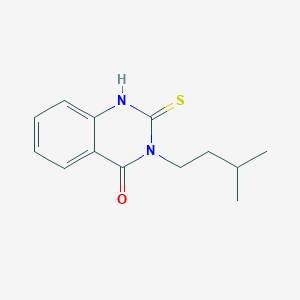
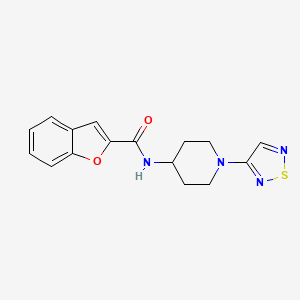

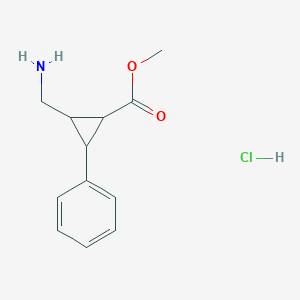

![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)

